

Elocalcitol: A Cross-Species Comparative Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Elocalcitol*

Cat. No.: *B1671181*

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This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of **Elocalcitol** across various species, supported by experimental data. **Elocalcitol**, a synthetic analog of vitamin D3, has demonstrated potential in treating a range of conditions, including benign prostatic hyperplasia (BPH), endometriosis, and obesity, primarily through its action as a selective vitamin D receptor (VDR) agonist.

Pharmacokinetic Profile: A Cross-Species Overview

Elocalcitol exhibits distinct pharmacokinetic profiles across different species, influenced by factors such as its high affinity for the serum vitamin D-binding protein (DBP), which contributes to a longer half-life compared to the natural ligand, calcitriol. However, specific quantitative data on plasma concentration-time profiles in preclinical models are limited in publicly available literature.

Table 1: Comparative Pharmacokinetic Parameters of **Elocalcitol**

Species	Administration Route	Dose	Cmax	Tmax	AUC	Half-life (t _{1/2})	Notes
Human	Oral	0.75 µg (Eldcalcitol)	94.4 - 107.6 pg/mL[1]	3 - 3.5 hours[1]	94.0% - 103.3% (relative bioavailability)[1]	~50 - 53 hours[1]	Data for Eldcalcitol, a closely related analog. Food does not significantly influence systemic exposure.[1]
Rat	Oral	30 µg/kg/day	Data not available	Data not available	Data not available	Longer than oral administration	Parenteral administration results in a longer half-life.
Mouse	Oral	100 µg/kg	Data not available	Data not available	Data not available	Data not available	-
Mouse	Intraperitoneal	15 µg/kg	Data not available	Data not available	Data not available	Data not available	-

Note: The lack of publicly available, specific Cmax, Tmax, and AUC values for **Elocalcitol** in rats and mice presents a significant data gap for direct quantitative comparison. The provided human data is for Eldcalcitol, a structurally similar compound, and is included for contextual reference.

Pharmacodynamic Profile: A Look at Efficacy Across Models

Elocalcitol's pharmacodynamic effects are primarily mediated through its interaction with the VDR, leading to the modulation of downstream signaling pathways, including the inhibition of RhoA/Rho kinase (ROCK) and nuclear factor-kappaB (NF-κB) pathways. This mechanism underlies its anti-proliferative and anti-inflammatory properties observed in various preclinical models.

Table 2: Comparative Pharmacodynamic Parameters of **Elocalcitol**

Species	Model	Endpoint	Effective Dose/Concentration	Key Findings
Human	Benign Prostatic Hyperplasia	Prostate Volume Reduction	75 - 150 μg/day (oral)	Significantly reduced prostate volume compared to placebo.
Rat	Bladder Function	Delayed Carbachol-Induced Contraction	30 μg/kg/day (oral) for 2 weeks	Delayed bladder contraction without altering maximal responsiveness.
Mouse	Endometriosis	Reduction in Lesion Weight	30 - 300 μg/kg (oral)	Dose-dependent reduction in endometriotic lesion weight, with up to 70-73% reduction.
Mouse	High-Fat Diet-Induced Obesity	Prevention of Weight Gain	15 μg/kg (i.p.) twice a week for 16 weeks	Prevented body weight gain by approximately 15%.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Endometriosis Induction in Mice

Endometriosis is induced in adult female Balb/c mice through the syngeneic transplantation of uterine tissue.

- **Donor Preparation:** A donor mouse is euthanized, and the uterine horns are excised and placed in sterile saline.
- **Tissue Preparation:** The uterine horns are opened longitudinally and minced into small fragments.
- **Recipient Preparation:** The recipient mouse is anesthetized, and a small midline incision is made in the abdomen.
- **Implantation:** The uterine fragments are sutured to the peritoneal wall.
- **Closure:** The abdominal wall and skin are sutured.
- **Treatment:** **Elocalcitol** is administered orally, dissolved in a vehicle such as miglyol, at the specified doses.

Benign Prostatic Hyperplasia Induction in Rats

BPH is typically induced in male rats through hormonal manipulation.

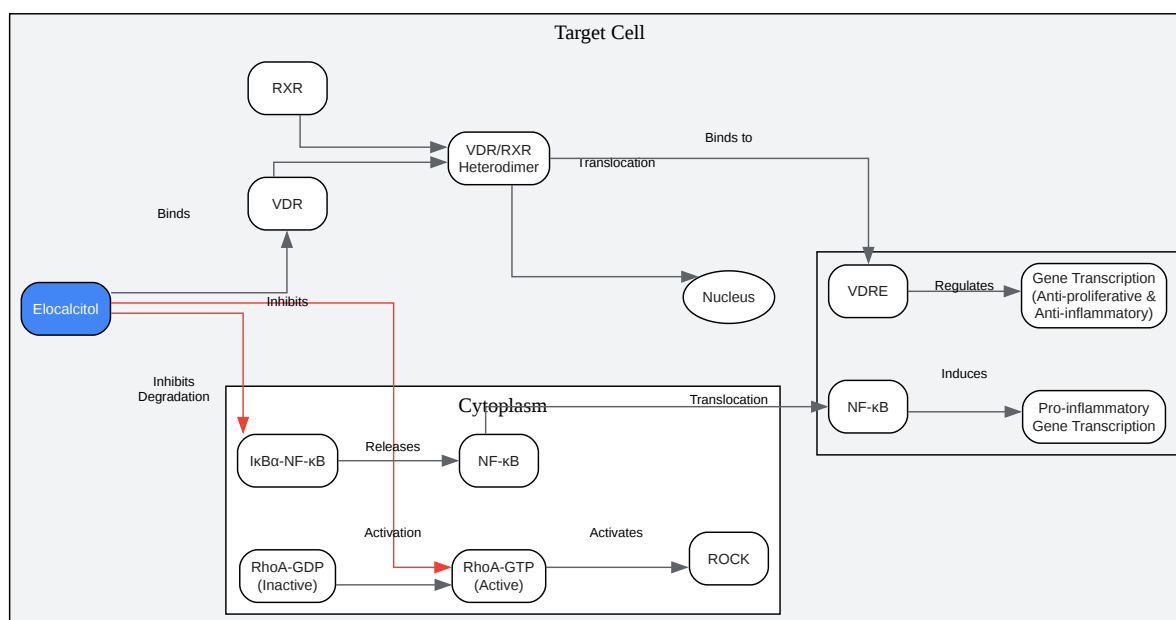
- **Animal Model:** Male Sprague-Dawley or Wistar rats are often used.
- **Hormone Administration:** Testosterone propionate is administered subcutaneously, often daily for several weeks, to induce prostatic growth.
- **Assessment:** The development of BPH is assessed by measuring prostate weight and through histological examination of the prostate tissue.
- **Treatment:** **Elocalcitol** is administered, typically orally, at the specified doses.

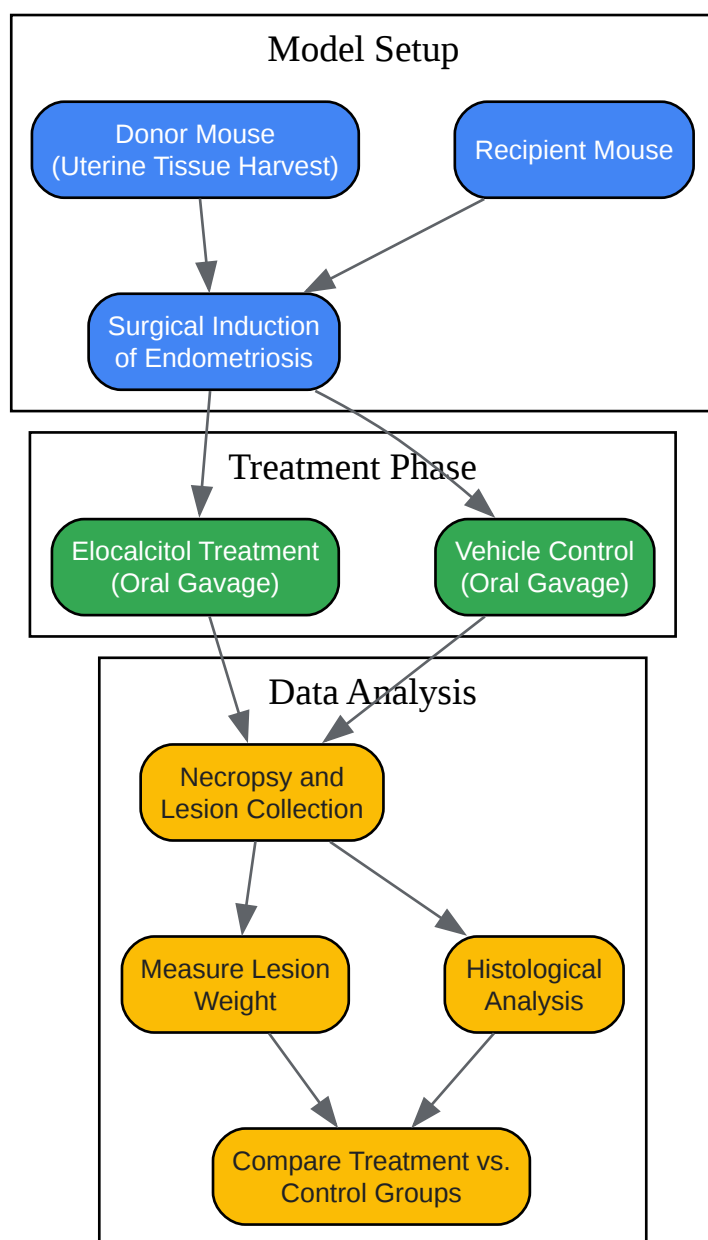
Signaling Pathways and Mechanisms of Action

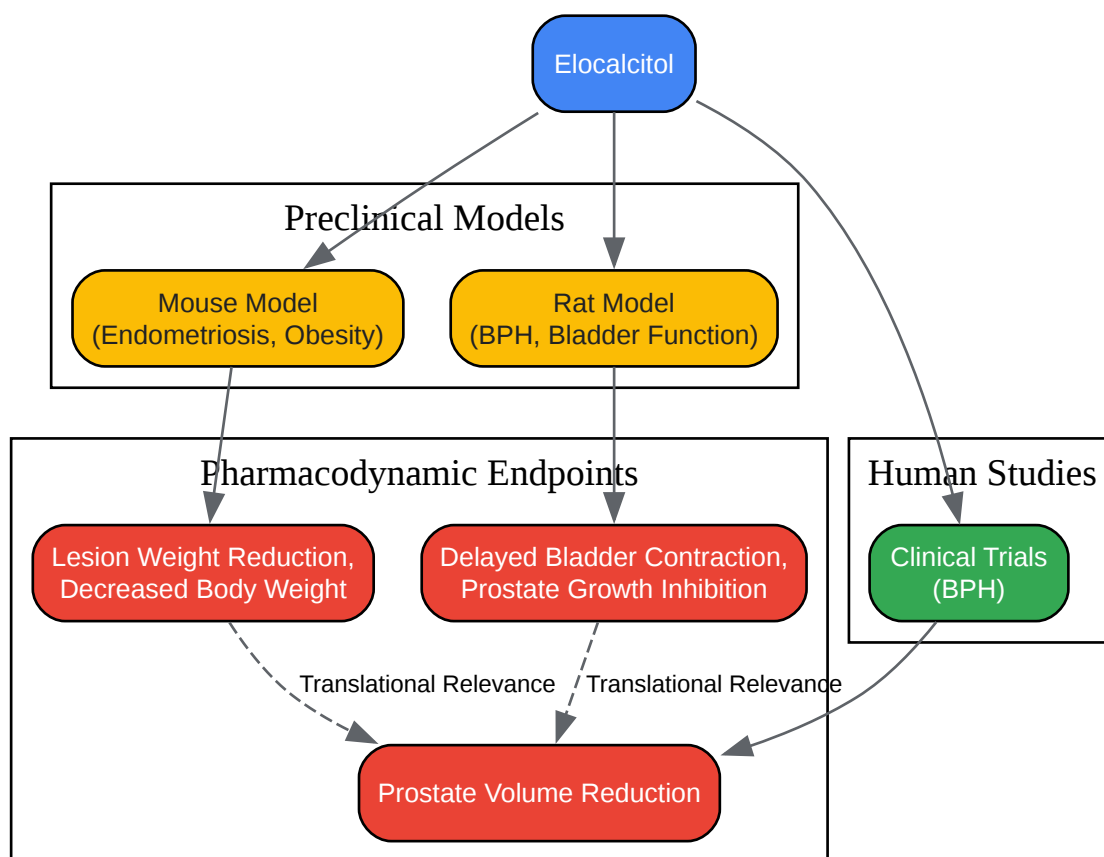
Elocalcitol exerts its effects by binding to the Vitamin D Receptor, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription. This genomic action is central to its long-term effects.

Additionally, **Elocalcitol** has been shown to have non-genomic effects, including the inhibition of the RhoA/ROCK and NF- κ B signaling pathways.

Elocalcitol's Inhibition of Pro-inflammatory and Proliferative Pathways







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References

- 1. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
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